molecular formula C17H18N4O4S B2813960 2-((1,3-dimethyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetic acid CAS No. 372174-50-0

2-((1,3-dimethyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetic acid

Cat. No.: B2813960
CAS No.: 372174-50-0
M. Wt: 374.42
InChI Key: HINFPZMLNCBXAT-UHFFFAOYSA-N
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Description

This compound is a purine derivative featuring a 1,3-dimethylxanthine core modified at the 7-position with a 4-methylbenzyl group and at the 8-position with a thioacetic acid substituent (‑SCH₂COOH). The 2,6-dioxo groups classify it as a xanthine analog, a scaffold known for interactions with adenosine receptors and phosphodiesterase (PDE) enzymes. The 4-methylbenzyl group at position 7 likely increases lipophilicity, influencing membrane permeability and receptor-binding kinetics .

Properties

IUPAC Name

2-[1,3-dimethyl-7-[(4-methylphenyl)methyl]-2,6-dioxopurin-8-yl]sulfanylacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O4S/c1-10-4-6-11(7-5-10)8-21-13-14(18-16(21)26-9-12(22)23)19(2)17(25)20(3)15(13)24/h4-7H,8-9H2,1-3H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HINFPZMLNCBXAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=C(N=C2SCC(=O)O)N(C(=O)N(C3=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1,3-dimethyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetic acid typically involves multiple stepsThe reaction conditions often require the use of strong bases such as sodium hydride or potassium carbonate to facilitate the alkylation process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as chromatography can also enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-((1,3-dimethyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers .

Scientific Research Applications

2-((1,3-dimethyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-((1,3-dimethyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. For instance, it may inhibit certain enzymes involved in DNA replication or repair, leading to its potential use as an anticancer agent .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Modifications: Position 8 Functionalization

The 8-position substitution is critical for modulating physicochemical and pharmacological properties. Key analogs include:

Compound Name Position 8 Group pKa (Acidic Group) LogP (Predicted) Solubility (Water) Bioactivity Notes
Target Compound Thioacetic acid ~3.5–4.0 ~1.5 Moderate (pH-dependent) Potential PDE inhibition or adenosine antagonism
4-(2,6-Dioxo-1-propyl-3,7-dihydropurin-8-yl)benzenesulfonic acid Benzenesulfonic acid ~1.0 ~0.2 High Enhanced solubility for renal targeting
8-Thiotheophylline Thiol (-SH) ~8.5 ~0.8 Low Reduced receptor affinity vs. theophylline
  • Thioacetic Acid vs. Benzenesulfonic Acid : The target compound’s thioacetic acid provides weaker acidity than the sulfonic acid analog, balancing solubility and membrane permeability. Sulfonic acid derivatives (e.g., ) are highly ionized at physiological pH, favoring renal excretion, whereas the target compound’s moderate solubility may support broader tissue distribution.
  • Thioacetic Acid vs. Thiol : The thiol group in 8-thiotheophylline has higher pKa (~8.5), rendering it less ionized in physiological conditions. This reduces solubility and may limit bioavailability compared to the target compound’s ionizable thioacetic acid group.

Substituent Effects at Positions 1, 3, and 7

  • 1- and 3-Position Alkyl Groups: The target’s 1,3-dimethyl configuration mirrors theophylline, a PDE inhibitor and adenosine receptor antagonist.
  • 7-Position Arylalkyl Groups : The 4-methylbenzyl group in the target compound enhances lipophilicity (predicted LogP ~1.5) compared to unsubstituted xanthines (LogP ~0.1 for theophylline). This modification may improve blood-brain barrier penetration, a feature absent in polar analogs like the sulfonic acid derivative .

Biological Activity

2-((1,3-dimethyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetic acid is a complex organic compound belonging to the purine derivative class. Its unique structure and functional groups have garnered interest in various fields of scientific research, particularly for its potential biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, through a review of relevant studies and data.

Chemical Structure and Properties

The molecular formula of this compound is C17H18N4O4S. The compound features a purine ring system with a thioacetic acid moiety that contributes to its biological activity.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance:

  • Study Findings : A study demonstrated that certain analogs inhibited the growth of various bacterial strains. The mechanism was attributed to interference with bacterial DNA replication processes.

Anticancer Properties

The anticancer potential of this compound has been investigated in several studies:

  • Mechanism of Action : It is believed that the compound may inhibit specific enzymes involved in cancer cell proliferation. For instance, it may target DNA polymerases or topoisomerases essential for DNA replication and repair .
  • Case Studies : In vitro studies using cancer cell lines have shown that the compound can induce apoptosis (programmed cell death) in certain types of cancer cells. These effects were measured through assays that assess cell viability and apoptosis markers .

In Vitro Studies

A series of in vitro experiments were conducted to assess the biological activity of this compound:

StudyCell LineConcentrationEffectReference
Study AB16F10 (melanoma)20 µMInhibition of tyrosinase activity
Study BMCF7 (breast cancer)10 µMInduction of apoptosis
Study CHeLa (cervical cancer)15 µMGrowth inhibition

Kinetic Studies

Kinetic studies have been performed to evaluate the interaction of the compound with various enzymes:

  • Tyrosinase Inhibition : The compound showed competitive inhibition against tyrosinase with IC50 values significantly lower than traditional inhibitors like kojic acid. This suggests a strong potential for use in cosmetic applications targeting hyperpigmentation .

The mechanism through which this compound exerts its biological effects involves:

  • Enzyme Inhibition : Binding to active sites on enzymes such as DNA polymerases and tyrosinase.
  • Signal Transduction Modulation : Altering pathways involved in cell cycle regulation and apoptosis.
  • Reactive Oxygen Species (ROS) Generation : Inducing oxidative stress in cancer cells leading to cell death.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for the preparation of this compound, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The synthesis of xanthine derivatives typically involves nucleophilic substitution or esterification reactions. For example, analogs of this compound have been synthesized by reacting thiol-containing intermediates with activated acetic acid derivatives under anhydrous conditions. Optimization includes controlling reaction temperature (e.g., 0–25°C), using catalysts like DCC (dicyclohexylcarbodiimide), and monitoring progress via TLC. Purification via silica gel chromatography (e.g., hexane/ethyl acetate gradients) improves yield and purity .

Q. Which spectroscopic techniques are most reliable for confirming the structure and purity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^13C NMR are critical for confirming substituent positions and ring structures. For instance, 1^1H NMR peaks at δ 3.2–3.5 ppm (N-methyl groups) and δ 7.0–7.5 ppm (aromatic protons) are diagnostic .
  • Mass Spectrometry : MALDI-TOF or HRMS validates molecular weight (e.g., observed m/z 915.34 vs. calculated 915.47 for a PEGylated analog) .
  • FT-IR : Confirms functional groups like carbonyl (1700–1750 cm1^{-1}) and thioether (600–700 cm1^{-1}) .

Advanced Research Questions

Q. How can density functional theory (DFT) calculations predict electronic properties and reactive sites in this compound?

  • Methodological Answer : DFT studies (e.g., using Gaussian 09 with B3LYP/6-31G*) optimize molecular geometry and calculate charge distribution. For similar xanthines, carbonyl oxygen (e.g., O14 with charge density −0.488) is identified as a nucleophilic hotspot, guiding derivatization for enhanced reactivity . Frontier molecular orbital (FMO) analysis predicts HOMO-LUMO gaps, correlating with stability and redox behavior .

Q. How should researchers resolve contradictions in reported biological activity data for xanthine derivatives?

  • Methodological Answer :

  • Meta-Analysis : Compare assay conditions (e.g., cell lines, adenosine receptor subtypes) across studies. For example, discrepancies in IC50_{50} values may arise from differences in receptor isoform selectivity (A1_{1} vs. A2A_{2A}) .
  • Dose-Response Validation : Replicate experiments using standardized protocols (e.g., cAMP assays for adenosine receptor antagonism) and control for variables like solvent effects (DMSO concentration ≤0.1%) .

Q. What strategies can improve the stability of this compound during long-term storage?

  • Methodological Answer :

  • Storage Conditions : Store at −20°C under inert gas (argon) to prevent oxidation. Lyophilization in amber vials reduces photodegradation .
  • Stability Testing : Use accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring (e.g., purity degradation <5%) .

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced biological efficacy?

  • Methodological Answer :

  • Substituent Variation : Modify the 4-methylbenzyl group (e.g., replace with halogenated or polar groups) to alter lipophilicity and receptor binding. For example, 7-hexyl analogs showed improved adenosine receptor affinity .
  • Biological Profiling : Test analogs in parallel assays (e.g., enzyme inhibition, cell viability) to correlate structural changes with activity trends .

Q. What experimental approaches are recommended to elucidate the mechanism of action in adenosine receptor modulation?

  • Methodological Answer :

  • Radioligand Binding Assays : Use 3^3H-labeled antagonists (e.g., DPCPX for A1_{1} receptors) to measure competitive displacement .
  • cAMP Accumulation Assays : Treat transfected HEK293 cells with forskolin and quantify cAMP via ELISA to confirm antagonism .
  • Molecular Docking : Simulate binding poses (e.g., AutoDock Vina) using receptor crystal structures (PDB: 3EML) to identify key interactions (e.g., hydrogen bonds with Thr257) .

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